molecular formula C7H5ClN2S2 B038878 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 123971-45-9

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B038878
CAS No.: 123971-45-9
M. Wt: 216.7 g/mol
InChI Key: KZOUOGWZDXYEDI-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine (CTTA) is an organic compound with a molecular formula of C8H7ClNS. This compound has been studied for its potential medicinal applications due to its ability to interact with certain enzymes, receptors, and other proteins in the body. It is a member of the thiazole family, which is composed of compounds with a thiazole ring structure attached to a nitrogen atom. CTTA has been studied for its ability to modulate the activity of enzymes and receptors, and it has been found to have a variety of biological activities.

Scientific Research Applications

Corrosion Inhibition

  • Application : The compound has been studied for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations were used to predict its performance in inhibiting corrosion of iron (Kaya et al., 2016).

Antimicrobial Agents

  • Application : Synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine derivatives demonstrated notable antimicrobial activity. These compounds were found to be potent against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).

Anticancer Research

  • Application : Research has been conducted to evaluate the anticancer activities of thiazole derivatives. These compounds showed promising results against various cancer cell lines, indicating their potential use in cancer treatment (Gomha et al., 2015).

Polymerization and Material Science

  • Application : The compound has been used in the field of material science. For instance, it was involved in the study of LED-induced polymerization, highlighting its utility in photoinitiating applications (Zhang et al., 2015).

Photo-degradation Studies

  • Application : Studies on the photo-degradation of thiazole-containing compounds, including this compound, have been carried out. This research is crucial for understanding the stability and degradation patterns of these compounds under various conditions (Wu et al., 2007).

Synthesis and Characterization

  • Application : The compound has been involved in various synthetic routes to produce novel derivatives, contributing to the field of organic synthesis and chemical characterization (Shahana & Yardily, 2020).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The study and application of this compound could be a promising area of research, given the interesting properties of thiazole and thiophene compounds. It could be explored for potential uses in fields like medicinal chemistry, materials science, or organic synthesis .

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOUOGWZDXYEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351496
Record name 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123971-45-9
Record name 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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